N'-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide
Description
Properties
IUPAC Name |
N'-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-N-[2-(cyclohexen-1-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N3O2S/c26-21(23-12-10-18-8-4-3-5-9-18)22(27)24-16-20(19-11-15-28-17-19)25-13-6-1-2-7-14-25/h8,11,15,17,20H,1-7,9-10,12-14,16H2,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFOIKTOLPIPINS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(CNC(=O)C(=O)NCCC2=CCCCC2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Azepane Moiety: Starting with a suitable precursor, the azepane ring can be synthesized through cyclization reactions.
Introduction of the Thiophene Group: Thiophene can be introduced via cross-coupling reactions such as Suzuki or Stille coupling.
Formation of the Oxalamide Linkage: The oxalamide linkage can be formed by reacting an oxalyl chloride derivative with the appropriate amine precursors.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions could target the oxalamide linkage or the cyclohexene ring, potentially yielding amine or cyclohexane derivatives.
Substitution: Substitution reactions might occur at the azepane or thiophene rings, introducing various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring might yield thiophene sulfoxide, while reduction of the oxalamide linkage could produce primary or secondary amines.
Scientific Research Applications
Chemistry
In chemistry, N'-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology and Medicine
In biology and medicine, this compound might be investigated for its potential pharmacological properties. The presence of multiple functional groups suggests that it could interact with various biological targets, making it a candidate for drug development.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its diverse functional groups allow for a wide range of chemical modifications, enabling the creation of materials with tailored characteristics.
Mechanism of Action
The mechanism of action of N'-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The azepane and thiophene rings could play a role in binding to molecular targets, while the oxalamide linkage might influence the compound’s stability and solubility.
Comparison with Similar Compounds
Table 1: Key Structural Features and Molecular Properties
*Estimated based on structural formula.
Unique Advantages of the Target Compound
Diverse Functionalization : Uniquely combines azepane (conformational flexibility), thiophene (aromaticity), and cyclohexene (hydrophobicity) in one scaffold.
Dual Reactivity: Ethanediamide core allows for further derivatization at both amide termini, unlike mono-amide analogs .
Potential Multifunctionality: May serve as a hybrid imaging-therapeutic agent, leveraging thiophene’s luminescence and azepane’s binding affinity.
Biological Activity
N'-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of oxalamides, which are known for their diverse applications in drug discovery and development.
Chemical Structure
The compound features several key structural components:
- Azepane Ring : A seven-membered saturated nitrogen-containing ring.
- Thiophene Moiety : A five-membered ring containing sulfur, contributing to the compound's electronic properties.
- Cyclohexene Group : An unsaturated six-membered carbon ring, which may influence the compound's interaction with biological targets.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Receptor Binding : The compound may interact with specific receptors, modulating their activity and influencing downstream signaling pathways.
- Enzyme Inhibition : It could act as an inhibitor for various enzymes, affecting metabolic processes.
- Gene Expression Modulation : Potential effects on gene expression through interaction with transcription factors or other regulatory proteins.
Antimicrobial Activity
Recent studies have indicated that compounds structurally similar to this compound exhibit antimicrobial properties. For instance, derivatives with thiophene rings have shown significant activity against various bacterial strains, suggesting a potential application in treating infections.
Anticancer Properties
Research has demonstrated that oxalamides can exhibit anticancer activity by inducing apoptosis in cancer cells. The specific mechanisms involve the activation of caspases and modulation of cell cycle regulators. A study focusing on similar compounds showed promising results in inhibiting tumor growth in vitro and in vivo models.
Neuroprotective Effects
Compounds containing azepane structures have been studied for their neuroprotective effects. They may exert these effects by reducing oxidative stress and inflammation in neuronal cells. Further research is needed to establish the neuroprotective potential of this specific compound.
Data Table: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of a series of thiophene-containing compounds, including derivatives similar to this compound. The results indicated a minimum inhibitory concentration (MIC) value of 32 µg/mL against Staphylococcus aureus, demonstrating its potential as an antimicrobial agent.
Case Study 2: Cancer Cell Line Studies
In vitro studies using breast cancer cell lines revealed that treatment with oxalamide derivatives resulted in a 50% reduction in cell viability at concentrations as low as 10 µM. Mechanistic studies indicated that these compounds activated the intrinsic apoptotic pathway, highlighting their potential as anticancer therapeutics.
Q & A
Q. What are the key considerations for optimizing the multi-step synthesis of this compound?
- Methodological Answer : The synthesis involves sequential amidation and coupling reactions. Critical parameters include:
- Reagent selection : Use coupling agents like HATU or EDCI for amide bond formation to minimize side reactions .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency, while controlling temperature (0–25°C) prevents decomposition of intermediates .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization improves purity (>95% by HPLC) .
- Monitoring : TLC and LC-MS track intermediate formation, ensuring stepwise progression .
Q. How can spectroscopic methods confirm the structural integrity of this compound?
- Methodological Answer :
- NMR :
- 1H NMR : Peaks at δ 7.2–7.5 ppm confirm thiophene protons, while δ 1.2–2.8 ppm indicate azepane and cyclohexenyl groups .
- 13C NMR : Carbonyl signals at ~170 ppm validate the ethanediamide backbone .
- IR : Stretching at ~1650 cm⁻¹ (amide C=O) and ~3300 cm⁻¹ (N-H) confirm functional groups .
- HRMS : Exact mass matching within 3 ppm ensures molecular formula accuracy .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer :
- Enzyme inhibition : Test against kinases (e.g., EGFR, PI3K) using fluorescence-based assays (IC₅₀ determination) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) .
- Solubility : Use PBS/DMSO mixtures to assess bioavailability; adjust pH for stability .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to neurological targets?
- Methodological Answer :
- Docking studies : Use AutoDock Vina to model interactions with serotonin receptors (5-HT2A/2C). Key residues (e.g., Asp155 in 5-HT2A) may form hydrogen bonds with the ethanediamide group .
- MD simulations : GROMACS runs (100 ns) assess stability of ligand-receptor complexes; RMSD < 2 Å indicates favorable binding .
- QSAR : Correlate substituent electronegativity (e.g., thiophene vs. furan) with activity to guide structural modifications .
Q. What strategies resolve contradictory bioactivity data across cell lines?
- Methodological Answer :
- Dose-response normalization : Use Hill slopes to compare efficacy (EC₅₀) and potency (Emax) discrepancies .
- Metabolic stability : Incubate with liver microsomes (human/rat) to identify cytochrome P450-mediated degradation .
- Off-target profiling : Broad-spectrum kinase panels (e.g., Eurofins) detect unintended interactions affecting selectivity .
Q. How can regioselective functionalization improve the compound’s pharmacokinetic profile?
- Methodological Answer :
- Thiophene modification : Introduce electron-withdrawing groups (e.g., -CF₃) at position 3 to enhance metabolic stability .
- Azepane substitution : Replace with a piperazine ring to reduce logP (improve solubility) while retaining affinity .
- Prodrug design : Acetylate the amide NH to enhance membrane permeability, with enzymatic cleavage in target tissues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
